Magnesium;propane;chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium propane chloride is typically synthesized through the reaction of isopropyl chloride with magnesium metal in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of magnesium propane chloride involves the use of continuous magnesium-chloride chlorinators with high throughput capacity. This process ensures the cost-effective reduction of impurities and improves the efficiency of the electrolysis system .
Chemical Reactions Analysis
Types of Reactions
Magnesium propane chloride undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and propane.
Reduction: Can reduce certain organic compounds, introducing isopropyl groups.
Substitution: Commonly used in nucleophilic substitution reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Diethyl ether, THF, isopropyl chloride, magnesium metal.
Conditions: Inert atmosphere, low temperatures for certain reactions to prevent side reactions.
Major Products Formed
Oxidation: Magnesium oxide and propane.
Reduction: Various isopropyl-substituted organic compounds.
Substitution: Carbon-carbon bonded products
Scientific Research Applications
Magnesium propane chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent for the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
Magnesium propane chloride exerts its effects through the formation of carbon-carbon bonds. The magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This reaction forms a new carbon-carbon bond, introducing the isopropyl group into the molecule .
Comparison with Similar Compounds
Similar Compounds
Magnesium chloride: Used in various industrial applications, including deicing and dust control.
Magnesium bromide: Similar to magnesium chloride but with different reactivity and applications.
Magnesium iodide: Used in organic synthesis but less common than magnesium chloride and bromide.
Uniqueness
This makes it particularly valuable in the synthesis of complex organic compounds .
Properties
IUPAC Name |
magnesium;propane;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHWZFSGMZEOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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